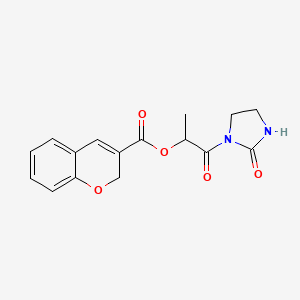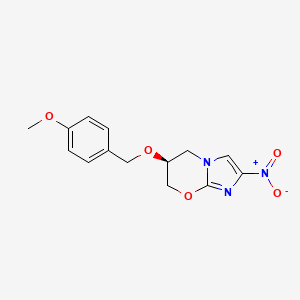
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a nitro group, a methoxy-benzyloxy moiety, and an imidazo-oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo-Oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and nitroalkenes under acidic or basic conditions.
Introduction of the Methoxy-Benzyloxy Group: This step involves the protection of the hydroxyl group using a methoxy-benzyl protecting group, which can be introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the protected intermediate with the nitro group, often using a nitration reaction with reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxy-benzyloxy moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy-benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Products: Oxidation of the methoxy-benzyloxy group yields corresponding carboxylic acids or aldehydes.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives.
Applications De Recherche Scientifique
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy-benzyloxy moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-(4-Trifluoromethoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
(S)-6-(4-Chlorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-benzyloxy group enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
187235-34-3 |
|---|---|
Formule moléculaire |
C14H15N3O5 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
(6S)-6-[(4-methoxyphenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H15N3O5/c1-20-11-4-2-10(3-5-11)8-21-12-6-16-7-13(17(18)19)15-14(16)22-9-12/h2-5,7,12H,6,8-9H2,1H3/t12-/m0/s1 |
Clé InChI |
USPZSXDGWAVDHJ-LBPRGKRZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CO[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


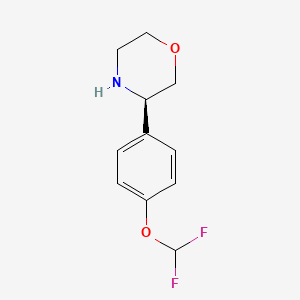
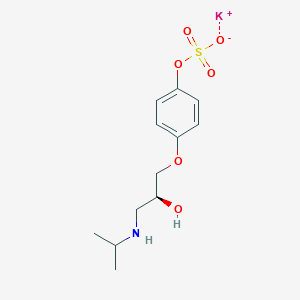
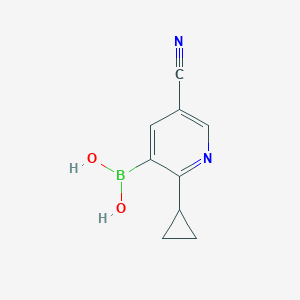

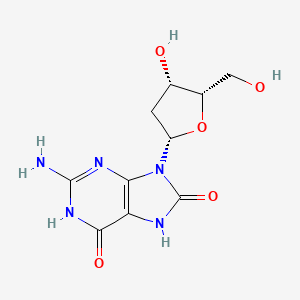
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
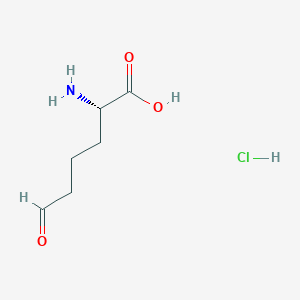

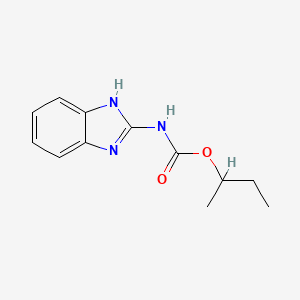
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
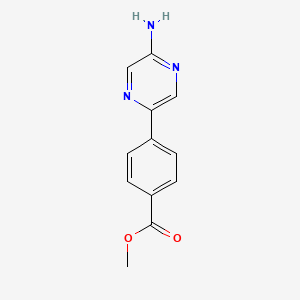
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
